![molecular formula C16H12ClN3O2S B2661656 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 337923-87-2](/img/structure/B2661656.png)

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

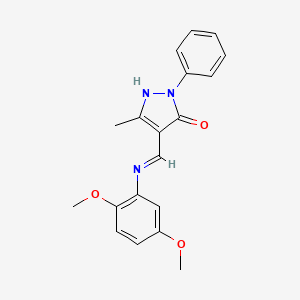

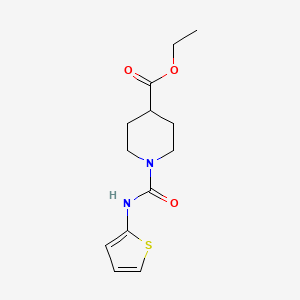

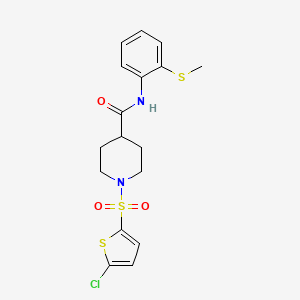

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a chemical compound with the molecular formula C16H12ClN3O2S .

Synthesis Analysis

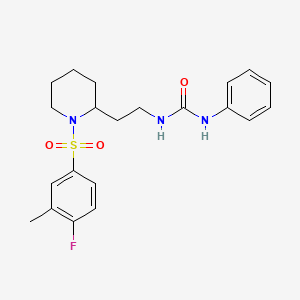

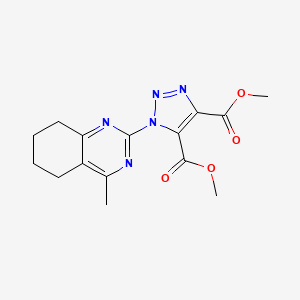

The synthesis of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine and its derivatives has been studied in the context of developing potential neuroprotective and anti-neuroinflammatory agents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine can be analyzed using various spectroscopic techniques . The Automated Topology Builder (ATB) and Repository can facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .Chemical Reactions Analysis

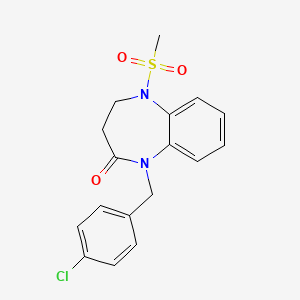

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine include its molecular formula, molecular weight, and its solubility in water .Applications De Recherche Scientifique

Nonlinear Optical Properties and Electronic Structure Analysis

Research into thiopyrimidine derivatives, which share structural similarities with 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, highlights their importance in nonlinear optics (NLO) and electronic structure analysis. These compounds exhibit promising NLO properties, making them suitable for optoelectronic applications. DFT (Density Functional Theory) calculations reveal significant insights into their structural parameters, electronic properties, and NLO behavior, underscoring their potential in high-tech applications (Hussain et al., 2020).

Crystal Structure and Hydrogen Bonding Motifs

Studies on aminopyrimidine derivatives, including those structurally related to 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, have contributed to understanding crystal structure and hydrogen bonding. These investigations reveal complex hydrogen-bonded motifs and their implications for molecular assembly, offering insights into the design of new materials with specific structural features (Balasubramani et al., 2007).

Chemoselective Reactions and Synthetic Applications

The compound has been explored for its chemoselectivity in reactions with amines, demonstrating a range of synthetic applications. These reactions highlight the compound's utility in creating various derivatives, expanding the toolkit available for chemical synthesis. Such chemoselective reactions are crucial for developing new drugs and materials (Baiazitov et al., 2013).

Antimicrobial and Herbicidal Activity

Research into tricyclic compounds and pyrimidine derivatives incorporating the phenylsulfonyl group has shown significant antimicrobial and herbicidal activities. These studies not only broaden the understanding of the compound's biological interactions but also suggest potential applications in developing new antimicrobial agents and herbicides (Mittal et al., 2011); (Gong-chun, 2011).

Spectroscopic Analysis and Material Characterization

The compound's utility extends to spectroscopic analysis and material characterization, aiding in the development of novel materials with potential optical applications. Investigations into the structure, reactivity, and nonlinear optical properties of related pyrimidine compounds provide valuable data for the design of optical materials with enhanced performance (Murthy et al., 2019).

Mécanisme D'action

The mechanism of action of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine and its derivatives involves neuroprotection and anti-inflammatory activity. The compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Orientations Futures

The future directions for the study of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties. The compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propriétés

IUPAC Name |

4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-15-10-13(11-23(21,22)14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWOBMHSFUMWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661581.png)

![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)